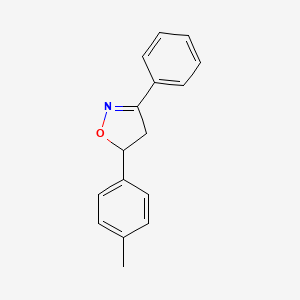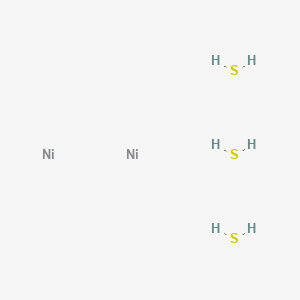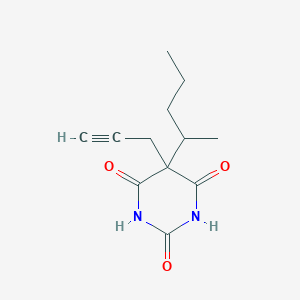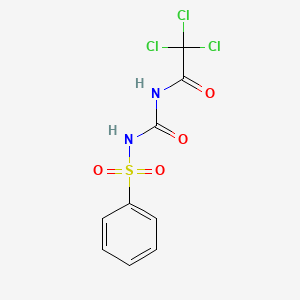![molecular formula C11H21ClO2 B14715641 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane CAS No. 14112-72-2](/img/structure/B14715641.png)
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C11H21ClO2 and a molecular weight of 220.736 g/mol . This compound is characterized by the presence of a butoxy group and a chloropropenyl group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 1-chloro-3-butoxypropene with butanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as , , or in polar aprotic solvents like (DMSO) or (DMF).
Oxidation: Oxidizing agents like (KMnO4) or (CrO3) in acidic or basic media.
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Applications De Recherche Scientifique
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of the butoxy and chloropropenyl groups allows it to participate in substitution and addition reactions, targeting specific molecular sites and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol
- 1-(1-Butoxy-3-dibutoxyphosphorylpropoxy)butane
- 1-(1-Butoxy-2-chloroethoxy)butane
- 1-(1-Butoxy-2-chloropropoxy)butane
Uniqueness
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
14112-72-2 |
|---|---|
Formule moléculaire |
C11H21ClO2 |
Poids moléculaire |
220.73 g/mol |
Nom IUPAC |
1-(1-butoxy-3-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
FNKYVBHMXAZXFK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C=CCl)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-Oxo-3-phenyl-1H-inden-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14715562.png)
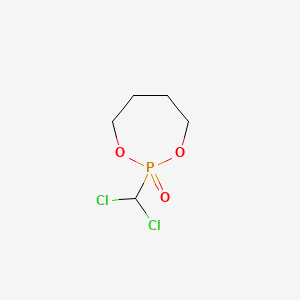
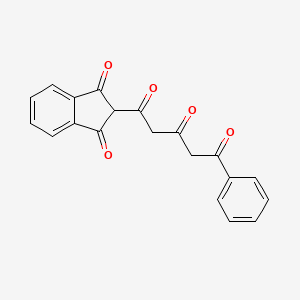

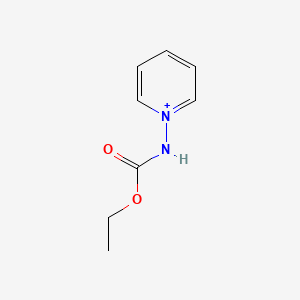

![[(E)-5-(4-chlorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14715594.png)
![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)
